(E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-2-13-28(26,27)24-12-11-16-7-9-19(14-18(16)15-24)23-21(25)10-8-17-5-3-4-6-20(17)22/h3-10,14H,2,11-13,15H2,1H3,(H,23,25)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLAIFWGYGYFG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23ClN2O3S
- Molecular Weight : 418.9 g/mol
- CAS Number : 1251711-47-3
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit neuroprotective and anti-cancer properties.
Neuroprotective Effects
Research indicates that the compound may influence neurochemical pathways associated with neurodegenerative diseases. It is hypothesized to interact with nicotinic acetylcholine receptors, which are crucial for cognitive function and memory.
Antiproliferative Activity
Studies have shown that related compounds in the same class exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of similar compounds have been linked to enhanced activity against phospholipase C, an enzyme involved in cell proliferation and survival pathways .
The exact mechanism of action for this compound is still under investigation. However, it is believed to act through the following pathways:
- Modulation of Nicotinic Receptors : The compound may enhance the activity of α7 nicotinic acetylcholine receptors, which could lead to improved synaptic transmission and neuroprotection.
- Inhibition of Cancer Cell Proliferation : By targeting specific signaling pathways involved in cell growth and survival, it may induce apoptosis in cancer cells.
Case Studies
- Neuroprotective Studies :
- Antiproliferative Studies :
Data Table: Biological Activity Comparison
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline scaffold is constructed using a modified Bischler-Napieralski reaction. Phenethylamine derivatives are cyclized in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 80–100°C. For example:
Functionalization at Position 2: Sulfonation
The propylsulfonyl group is introduced via nucleophilic substitution. Propylsulfonyl chloride reacts with the tetrahydroisoquinoline amine under basic conditions:
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2.1 | POCl₃, DMF | Toluene | 80–100 | 12 | 85 |
| 2.2 | PrSO₂Cl, K₂CO₃ | DCM | 0–25 | 6 | 91 |
Preparation of (E)-3-(2-Chlorophenyl)Acrylamide
Claisen-Schmidt Condensation
The acrylamide backbone is synthesized via base-catalyzed condensation between 2-chlorobenzaldehyde and acetamide derivatives:
Activation as Acyl Chloride
The acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
Amide Coupling and Final Assembly
HATU-Mediated Coupling
The tetrahydroisoquinoline amine reacts with (E)-3-(2-chlorophenyl)acryloyl chloride using HATU as a coupling agent:
- Conditions : HATU (1.1 equiv), DIPEA (3 equiv), DMF, 24 h at 25°C.
- Yield : 82%.
Purification and Characterization
Optimization and Challenges
Stereochemical Control
The (E)-configuration is ensured by employing bulky bases (e.g., KOH) during condensation, which favor trans-addition. Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields (76%).
Sulfonation Side Reactions
Over-sulfonation is mitigated by using controlled stoichiometry (1:1 PrSO₂Cl:amine) and low temperatures (0°C).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for (E)-3-(2-chlorophenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide?
- Synthesis : The compound can be synthesized via a multi-step procedure involving α-bromoacrylic acid activation with EDCI in DMF under ice-cooling, followed by coupling with the tetrahydroisoquinoline derivative. Purification via column chromatography (ethyl acetate/petroleum ether) yields the product .
- Characterization : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), -NMR (carbonyl resonance ~165 ppm), and mass spectrometry (m/z corresponding to molecular ion [M+H]+). Elemental analysis (C, H, N, S) ensures purity .
Table 1 : Key reaction parameters and yields for acrylamide derivatives
| Substituent Position | Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Chlorophenyl | DMF/EDCI | 12 | 68 | ≥98 |
| 4-Methoxyphenyl | THF/DCC | 8 | 72 | 97 |
| Data adapted from |
Q. How can researchers assess the solubility and stability of this acrylamide derivative under experimental conditions?
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the sulfonyl group; store in inert atmospheres at –20°C .
Q. What in vitro assays are suitable for evaluating biological activity (e.g., anticancer potential)?
- Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). IC values should be compared to reference drugs (e.g., doxorubicin).
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and ROS generation. Structural analogs with electron-withdrawing substituents (e.g., 2-chlorophenyl) show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Catalyst Screening : Replace EDCI with carbodiimides (DCC) or phosphonium salts (PyBOP) to enhance coupling efficiency.
- Solvent Optimization : Test binary mixtures (e.g., DCM:DMF) to balance reactivity and solubility. Higher yields (≥75%) are achieved with THF in analogs bearing bulky substituents .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation).
- Structural Analysis : Compare X-ray crystallography data (e.g., dihedral angles of the acrylamide backbone) to correlate conformation with activity. Derivatives with planar geometries exhibit stronger target binding .
Q. What computational strategies are recommended for predicting target interactions?
- Docking Studies : Use AutoDock Vina with crystal structures of sulfonyl-containing receptors (e.g., HSP90). Focus on hydrogen bonding with the sulfonyl group and π-π stacking of the chlorophenyl moiety .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction strengths .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent Variation : Synthesize analogs with halogens (F, Br) or electron-donating groups (OCH) at the phenyl ring.
- Activity Mapping : Tabulate IC values against substituent Hammett constants (σ) to identify electronic effects. Chlorine (σ = 0.23) enhances cytotoxicity compared to methoxy (σ = -0.27) .
Table 2 : SAR of acrylamide derivatives (selected examples)
| R Group | IC (μM) | LogP | Target Affinity (nM) |
|---|---|---|---|
| 2-Cl | 1.2 | 3.5 | 85 |
| 4-F | 2.8 | 2.9 | 120 |
| 3,4-OCH | 5.6 | 2.1 | 310 |
| Data adapted from and |
Q. What are the best practices for crystallographic analysis of this compound?
- Crystallization : Use slow vapor diffusion (hexane/ethyl acetate) to obtain single crystals.
- Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 294 K. Refine structures with SHELXL; validate using R-factor (<0.05) and residual electron density maps .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
